1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is notable for its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific solvents, like toluene, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Solvents: Toluene, DMF (Dimethylformamide)
Catalysts: Palladium, Amberlyst-15
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit protein kinases by interacting with the ATP-binding site, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Studied as a PARP-1 inhibitor with potential anticancer activity.
Pyrazolo[3,4-d]pyrimidine: Investigated for its role as a CDK2 inhibitor in cancer treatment.
Uniqueness
1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-dimethyl-7-phenyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-24-17-15(19(26)25(2)20(24)27)18(28-12-13-7-6-10-21-11-13)23-16(22-17)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMATTZTBFACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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